2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile
Description
The compound 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile (hereafter referred to as Compound A) is a thiazolo-pyrimidine derivative characterized by:
- A thiazolo[4,3-d]pyrimidine core with 5,7-dione functionalities.
- A 3-methylbenzyl substituent at position 4.
- A benzonitrile-substituted methyl group at position 2.
Its molecular formula is C₂₄H₁₉N₄O₂S, with a molecular weight of 443.5 g/mol.
Properties
IUPAC Name |
2-[[6-[(3-methylphenyl)methyl]-5,7-dioxo-1,7a-dihydro-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-5-4-6-15(9-14)11-25-20(26)19-18(13-28-23-19)24(21(25)27)12-17-8-3-2-7-16(17)10-22/h2-9,13,19,23H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBHDRKQDNTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3C(=CSN3)N(C2=O)CC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({6-[(3-methylphenyl)methyl]-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}methyl)benzonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 442.44 g/mol. The structure features a thiazolo-pyrimidine core linked to a benzonitrile moiety. This unique structure may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that derivatives of thiazolo-pyrimidine compounds exhibit broad-spectrum antimicrobial activity. For instance:
- In vitro studies demonstrated that certain thiazolo-pyrimidine derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, including resistant strains such as Escherichia coli and Staphylococcus aureus .
- The presence of electron-withdrawing groups in the phenyl ring of the compound enhances its antibacterial potency .
Antitumor Activity
Emerging data suggest that thiazolo-pyrimidine derivatives may also have antitumor effects:
- Cell line studies indicated that these compounds can inhibit cancer cell proliferation in various types of cancer, including breast and lung cancer .
- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolo-pyrimidine derivatives has been noted in several studies:
- Compounds with similar structures have been shown to reduce inflammatory markers in animal models of arthritis and other inflammatory diseases .
- The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug development:
- Side Chains : The presence of flexible side chains containing phenyl groups has been associated with increased antimicrobial activity. Specifically, substituents on the thiazolo ring significantly influence activity against bacterial targets .
- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents generally exhibit enhanced potency compared to those with electron-donating groups .
Case Studies
Several case studies highlight the effectiveness of thiazolo-pyrimidine derivatives:
- Antibacterial Effectiveness : In a study evaluating several derivatives against E. coli, one derivative exhibited an IC50 value of 0.91 μM, indicating strong antibacterial activity .
- Antitumor Efficacy : A derivative was tested in vitro against breast cancer cell lines and showed significant inhibition of cell growth at concentrations as low as 10 μM .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
a) Thiazolo[3,2-a]pyrimidine Derivatives ()
- Compound 11b (C₂₂H₁₇N₃O₃S): Features a thiazolo[3,2-a]pyrimidine core with a 4-cyanobenzylidene substituent and a 5-methylfuran group. Key Differences:
- The ring fusion position (3,2-a vs. 4,3-d) alters electronic distribution and steric accessibility.
- The benzylidene group (C=CH-Ar) in 11b introduces conjugation, whereas Compound A’s benzonitrile-methyl group provides rigidity and electron withdrawal . Synthetic Yield: 68% (vs.
b) Pyrrolo-Thiazolo-Pyrimidine Hybrids ()
- Compound 6 (C₃₄H₂₅N₅O₃S₂): Combines a pyrrolo[1,2-c] moiety fused to thiazolo[3,2-a]pyrimidine.
- Key Differences :
- The extended fused-ring system increases molecular weight (634.7 g/mol) and complexity.
- Substituents like 4-methoxyphenyl and triazolo-thiadiazinone introduce diverse reactivity compared to Compound A’s benzonitrile .
Functional Group Comparisons
Nitrile-Containing Analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
